molecular formula C8H8N4 B1295958 1-(pyridin-2-yl)-1H-pyrazol-4-amine CAS No. 28465-95-4

1-(pyridin-2-yl)-1H-pyrazol-4-amine

Cat. No. B1295958
CAS RN: 28465-95-4
M. Wt: 160.18 g/mol
InChI Key: MKNNPOHQZOTMHM-UHFFFAOYSA-N
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Description

The compound “1-(pyridin-2-yl)-1H-pyrazol-4-amine” is a chemical compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity .


Synthesis Analysis

The synthesis of this compound involves several steps. For instance, N-(pyridin-2-yl)hydrazinecarbothioamide has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .


Molecular Structure Analysis

The molecular structure of the compound has been determined by 1H NMR spectroscopy and single-crystal X-ray analysis . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated using computational techniques .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, the reaction proceeds through the intermediate formation of hetaryl isocyanates . A pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .

Scientific Research Applications

Anti-Fibrosis Activity

Compounds with a pyrimidine moiety, such as 2-(pyridin-2-yl)pyrimidine derivatives, have been found to exhibit anti-fibrotic activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some of them were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” might also have potential anti-fibrotic applications.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit antimicrobial activities . Given the structural similarity, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

Pyrimidine derivatives have also been reported to have antiviral properties . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” might be useful in the research and development of antiviral drugs.

Antitumor Activity

Compounds containing a pyrimidine core are known to exhibit diverse types of biological and pharmaceutical activities, including antitumor activities . Therefore, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” could potentially be used in cancer research.

Air Quality Analysis

1-(2-Pyridyl)piperazine, a compound with a similar structure, has been used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It’s possible that “1-(pyridin-2-yl)-1H-pyrazol-4-amine” could also be used in similar applications for air quality analysis.

Fluorometric Determination of Airborne Diisocyanates

1-(2-Pyridyl)piperazine has been used as a reagent for the fluorometric determination of airborne diisocyanates . Given the structural similarity, “1-(pyridin-2-yl)-1H-pyrazol-4-amine” might also be used in similar applications.

Safety and Hazards

The safety data sheet for a similar compound, “(1-(Pyridin-2-yl)-1H-pyrazole-4-yl)methanol”, suggests that it should only be used for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

1-pyridin-2-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNNPOHQZOTMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182669
Record name Pyridine, 2-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-2-yl)-1H-pyrazol-4-amine

CAS RN

28465-95-4
Record name Pyridine, 2-(4-aminopyrazol-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028465954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-(4-aminopyrazol-1-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)-1H-pyrazol-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of (1-pyridin-2-yl-1H-pyrazol-4-yl)-carbamic acid tert-butyl ester (185 mg, 0.72 mmol) in dioxane (1.85 ml) was treated with 4M HCl in dioxane (1.85 ml) and the resulting suspension was stirred at ambient temperature for 2 hours. The reaction mixture was adjusted to basic pH with sodium hydroxide (20 ml, 0.5M aqueous solution) and extracted with dichloromethane. The combined organic phases were dried and the solvent was evaporated to yield the product as light brown solid (110 mg, 96%) which was used without any further purification. MS: M=161.3 (M+H)+
Name
(1-pyridin-2-yl-1H-pyrazol-4-yl)-carbamic acid tert-butyl ester
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
96%

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